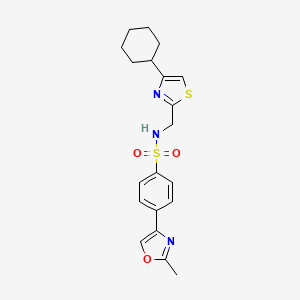

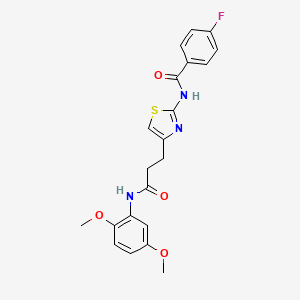

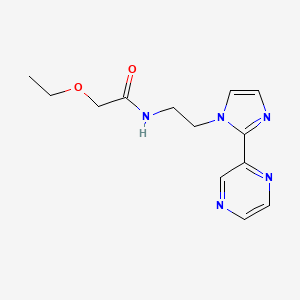

N-(4-(3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a thiazole ring, an amide group, and a fluorobenzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), an amide group (a carbonyl group attached to a nitrogen), and a fluorobenzene ring (a six-membered carbon ring with a fluorine atom). The presence of these functional groups can significantly influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene ring could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Compounds with benzothiazole and fluorobenzamide moieties have been extensively studied for their antitumor properties. For instance, the antitumor benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), have shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. These compounds act through mechanisms that are distinct from previously reported benzothiazoles and are not reliant on the induction of specific enzymes like CYP1A1 for their antitumor activity (Mortimer et al., 2006).

Antimicrobial Applications

Derivatives of benzothiazoles and fluorobenzamides have also been investigated for their antimicrobial properties. Novel analogs containing fluorine atoms and thiazole structures have shown promising antibacterial activity against various bacterial strains. These compounds' effectiveness is attributed to the presence of fluorine atoms and their ability to interact with bacterial enzymes or DNA, disrupting their normal functions and leading to bacterial cell death (Desai et al., 2013).

Sensor Applications

Fluorinated benzothiazoles and related compounds have been explored for sensor applications, particularly as fluorescent chemosensors for metal ion detection. The photophysical properties of these compounds, such as absorption, emission, and fluorescence quantum yield, make them suitable for detecting specific metal ions in solution. For example, some pyrazoline derivatives, structurally related to benzothiazoles, have been used as fluorescent chemosensors for selectively detecting Fe3+ ions, demonstrating the versatility of these compounds in sensor technology (Khan, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c1-28-16-8-9-18(29-2)17(11-16)24-19(26)10-7-15-12-30-21(23-15)25-20(27)13-3-5-14(22)6-4-13/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABMANGZJXSHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2968073.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2968074.png)

![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)